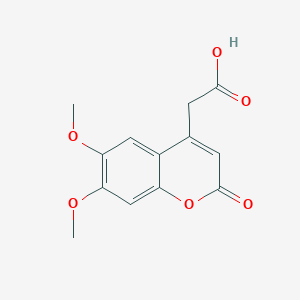

6,7-Dimethoxy-4-coumarinylacetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBVNOUQXDVDDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350928 |

Source

|

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88404-26-6 |

Source

|

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-4-coumarinylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent derivative of the coumarin (B35378) family, a class of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry and as molecular probes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of related chemical and biological pathways.

Core Chemical Properties

This compound is a synthetic organic compound.[3] It is recognized for its fluorescent properties, making it a valuable tool in various biochemical assays.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 88404-26-6 | [5] |

| Molecular Formula | C₁₃H₁₂O₆ | [5] |

| Molecular Weight | 264.23 g/mol | [5] |

| Appearance | Light tan solid powder | |

| Purity | ≥98.0% (TLC) | |

| Solubility | Soluble in DMSO and methanol. | |

| Fluorescence (in Methanol) | λex: 342 nm, λem: 418 nm | |

| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years. | [6] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the carboxylic acid proton. The chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing lactone ring.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the lactone, the carboxylic acid carbonyl, the carbons of the aromatic ring, the methoxy carbons, and the methylene carbon. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, a sharp C=O stretch from the lactone, another C=O stretch from the carboxylic acid, C=C stretching from the aromatic ring, and C-O stretching from the ether and ester functionalities.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetic acid side chain and cleavage of the methoxy groups.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[7][8] This reaction involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.[7]

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the Pechmann condensation of 3,4-dimethoxyphenol (B20763) with malic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[9] Malic acid, under these conditions, can serve as the three-carbon synthon required for the formation of the acetic acid moiety at the 4-position of the coumarin ring.[7]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Pechmann condensation with similar substrates.[10]

Materials:

-

3,4-Dimethoxyphenol

-

Malic acid

-

Concentrated Sulfuric Acid (98%)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxyphenol and malic acid in equimolar amounts.

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise with continuous stirring, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove excess acid.

-

Purification: Dissolve the crude product in a saturated sodium bicarbonate solution. Filter to remove any insoluble impurities. Re-precipitate the product by slowly adding concentrated hydrochloric acid until the solution is acidic. Collect the purified product by vacuum filtration, wash with cold deionized water, and dry.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Caption: General experimental workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of dimethoxycoumarin derivatives has been shown to possess a range of pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][11]

Potential Modulation of Signaling Pathways

Coumarin derivatives are known to interact with various cellular signaling pathways. Dimethoxy-substituted coumarins, in particular, have been implicated in the modulation of key inflammatory and cell survival pathways.

NF-κB and MAPK Signaling: Some dimethoxycoumarin derivatives have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and cell proliferation. By inhibiting these pathways, such compounds can exert anti-inflammatory and anti-cancer effects.

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by dimethoxycoumarin derivatives.

Application as a Fluorescent Probe

Given its intrinsic fluorescence, this compound and its derivatives are valuable as fluorescent probes in various biological assays.[4] For instance, they can be used to label peptides and proteins or to design "turn-on" fluorescent substrates for detecting enzyme activity.[4][12] In such assays, the coumarin fluorophore is often quenched in its conjugated state and exhibits a significant increase in fluorescence upon enzymatic cleavage.[4]

Safety and Handling

Detailed safety information for this compound is not extensively documented. As with any chemical, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[13][14]

Conclusion

This compound is a fluorescent molecule with potential applications in both biological research as a molecular probe and in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its synthesis can be achieved through established methods like the Pechmann condensation. Further research is warranted to fully elucidate its specific biological activities and to explore its full potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [cogershop.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and properties of (6,7-dimethoxy-4-coumaryl)alanine: a fluorescent peptide label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. eurogentec.com [eurogentec.com]

An In-depth Technical Guide to the Photophysical Properties of 6,7-Dimethoxy-4-coumarinylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule belonging to the coumarin (B35378) family, a class of compounds widely utilized as fluorescent probes and labels in biological and chemical research. This technical guide provides a comprehensive overview of the known photophysical properties of this compound. Due to the limited availability of specific quantitative data for this particular derivative, this guide also incorporates comparative data from structurally similar and well-characterized coumarin compounds to provide a broader context for its potential behavior and application. Detailed experimental protocols for the characterization of fundamental photophysical parameters are also presented, alongside a representative experimental workflow for its application in enzyme kinetics, visualized using Graphviz. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences who are considering the use of this fluorophore in their studies.

Introduction

Coumarin derivatives are a prominent class of fluorophores valued for their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment. This compound, with its characteristic coumarin core and methoxy (B1213986) substitutions, is recognized as a fluorescent reagent.[1] The acetic acid moiety at the 4-position provides a convenient point for conjugation to biomolecules, making it a potentially useful tool for fluorescent labeling. Understanding its photophysical properties is paramount for its effective application in fluorescence-based assays, microscopy, and as a molecular probe.

Photophysical Properties

The photophysical characteristics of a fluorophore dictate its suitability for specific applications. Key parameters include the absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

The absorption and fluorescence emission spectra define the wavelengths at which the molecule absorbs and emits light. For this compound, the following spectral properties have been reported:

| Property | Wavelength (nm) | Solvent |

| Excitation Maximum (λex) | 342 | Methanol (B129727) |

| Emission Maximum (λem) | 418 | Methanol |

Table 1: Excitation and emission maxima of this compound in methanol.

Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime

| Compound | Solvent/Conditions | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| 7-Methoxycoumarin-4-acetic acid | Methanol | 11,820 at 323.8 nm[2] | 0.18[2] | Not Reported |

| Coumarin derivative (p-methyl on phenyl ring) | DMSO | Not Reported | 0.83 | Not Reported |

| Coumarin derivative (unsubstituted phenyl ring) | DMSO | Not Reported | 0.41 | Not Reported |

| Coumarin derivative (4-OMe on phenyl ring) | DMSO | Not Reported | 0.26 | Not Reported |

| Coumarin derivative (3-Cl on phenyl ring) | DMSO | Not Reported | 0.60 | Not Reported |

| 7-amino-4-methylcoumarin | Not Specified | 18,000 | 0.18 | Not Reported |

| 6-chloro-7-hydroxy-coumarin-3-carbamide | Not Specified | 44,000 | 0.93 | Not Reported |

Table 2: Photophysical data for structurally related coumarin derivatives. This data is provided for comparative purposes as specific values for this compound are not available.

Experimental Protocols

Accurate determination of the photophysical properties of this compound is crucial for its reliable use. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade methanol or DMSO) to prepare a concentrated stock solution.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax), which is approximately 342 nm for this compound in methanol. Use the same solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample. For coumarin derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or other coumarin standards can be used.

-

Preparation of Solutions: Prepare dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectral Measurements:

-

Measure the absorption spectra of both the sample and the standard.

-

Using a spectrofluorometer, measure the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

-

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity (area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Fluorescence Lifetime

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Methodology:

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector is required.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and self-quenching.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a wavelength near its absorption maximum.

-

Collect the emitted photons over time. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

-

Data Analysis:

-

A histogram of photon arrival times is generated, which represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to determine the fluorescence lifetime (τ).

-

Representative Experimental Workflow: Fluorometric Enzyme Assay

This compound and its derivatives can be used as fluorogenic substrates in enzyme assays. The general principle involves the enzymatic cleavage of a non-fluorescent or weakly fluorescent substrate to release the highly fluorescent coumarin. The following diagram illustrates a typical workflow for such an assay.

References

6,7-Dimethoxy-4-coumarinylacetic Acid: A Comprehensive Technical Guide to its Fluorescence Spectrum and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescence properties of 6,7-Dimethoxy-4-coumarinylacetic acid, a fluorescent molecule with applications in various scientific domains.[1][2] This document details its spectral characteristics, outlines experimental protocols for its synthesis and fluorescence analysis, and explores its potential utility in drug discovery and development.

Core Photophysical and Chemical Properties

This compound is a coumarin (B35378) derivative recognized for its fluorescent properties.[1][2] Coumarins, as a class of compounds, are known for their utility as fluorescent probes due to their sensitivity to the local microenvironment. The photophysical characteristics of this compound are summarized below.

| Property | Value | Solvent | Reference |

| Excitation Maximum (λex) | 342 nm | Methanol | [3] |

| Emission Maximum (λem) | 418 nm | Methanol | [3] |

| Molecular Formula | C₁₃H₁₂O₆ | - | [2] |

| Molecular Weight | 264.23 g/mol | - | [2] |

| Appearance | Light tan solid | - | [1] |

| Solubility | DMSO, Methanol | - | [1] |

Fluorescence Spectrum Analysis

Experimental Protocol: Determination of Fluorescence Quantum Yield and Lifetime

Objective: To determine the fluorescence quantum yield (Φ) and lifetime (τ) of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., methanol, ethanol, DMSO)

-

A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

UV-Vis spectrophotometer

-

Spectrofluorometer with time-correlated single-photon counting (TCSPC) capabilities

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of this compound and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Fluorescence Emission Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

Utilize a TCSPC system.

-

Excite the sample with a pulsed light source at the absorption maximum.

-

Measure the decay of the fluorescence intensity over time.

-

Analyze the decay curve to determine the fluorescence lifetime (τ).

-

References

Technical Guide: Spectroscopic Properties of 6,7-Dimethoxy-4-coumarinylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission maxima of the fluorescent molecule 6,7-Dimethoxy-4-coumarinylacetic acid. It includes a summary of its photophysical properties, detailed experimental protocols for its characterization, and a workflow for its application in enzyme assays.

Core Photophysical Properties

This compound is a fluorescent compound belonging to the coumarin (B35378) family, which is widely used in various biochemical and biomedical applications. Its fluorescence characteristics are highly dependent on the solvent environment.

Quantitative Data Summary

The following table summarizes the known excitation and emission maxima for this compound and a structurally similar compound for comparison. The solvent plays a crucial role in the photophysical properties of coumarin derivatives, influencing the Stokes shift (the difference between the excitation and emission maxima).

| Compound | Solvent/Buffer | Excitation Maxima (λex) | Emission Maxima (λem) |

| This compound | Methanol | 342 nm | 418 nm |

| This compound | DMSO or Methanol | 342 nm | 418 nm |

| 6,7-Dihydroxy-4-coumarinylacetic acid (for comparison) | 0.1 M Tris, pH 8.0 | 386 nm | 465 nm |

Experimental Protocols

The accurate determination of the excitation and emission maxima is critical for the effective use of this compound as a fluorescent probe. Below are detailed methodologies for the spectroscopic characterization of coumarin derivatives.

Measurement of Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and fluorescence spectra of a coumarin derivative.

Instrumentation:

-

UV-Vis Spectrophotometer: For measuring the absorption spectrum.

-

Spectrofluorometer: Equipped with an excitation and an emission monochromator for measuring fluorescence spectra.

-

Quartz Cuvettes: 1 cm path length.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., methanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectrum:

-

Use the UV-Vis spectrophotometer to measure the absorption spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax.

-

Scan the emission monochromator across a suitable wavelength range to detect the fluorescence emission.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λem.

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength (λex).

-

Application Workflow: Enzymatic Assay

This compound and its derivatives can be employed as "turn-on" fluorescent probes in enzyme assays. In a common application, a non-fluorescent substrate derivative of the coumarin is synthesized. Upon enzymatic cleavage of a specific moiety, the highly fluorescent coumarin is released, leading to a measurable increase in fluorescence intensity that is proportional to the enzyme's activity.

Below is a diagram illustrating the general workflow for a fluorometric enzyme assay using a coumarin-based substrate.

Caption: General workflow for a fluorometric enzyme assay using a coumarin-based substrate.

Signaling Pathway of Enzyme Detection

The underlying principle of the "turn-on" fluorescence in these assays is the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. This can be visualized as a simple signaling pathway.

Caption: Enzymatic activation of a coumarin-based fluorescent probe.

An In-Depth Technical Guide to the Solubility of 6,7-Dimethoxy-4-coumarinylacetic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,7-Dimethoxy-4-coumarinylacetic acid. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values in their own laboratory settings.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common laboratory solvents. However, qualitative solubility has been reported. The table below summarizes the available information and provides a template for recording experimentally determined quantitative values.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Data not available | Data not available |

| Methanol | Soluble[1][2] | Data not available | Data not available |

| Dimethylformamide (DMF) | Likely Soluble* | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

*Solubility in DMF is inferred from the solubility of structurally similar coumarin (B35378) derivatives. For instance, 7-Methoxycoumarin-4-acetic acid is soluble in DMF at 50 mg/mL.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3] This protocol provides a foundational approach for researchers in pharmaceutical and chemical fields.

2.1. Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

2.2. Materials and Equipment

-

This compound (powder form)

-

Selected solvents (e.g., DMSO, methanol, water, ethanol, DMF, acetone)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2.3. Procedure

-

Preparation of the Solvent: Ensure all solvents are of high purity.

-

Addition of Excess Solute: Weigh a sufficient amount of this compound and add it to a glass vial. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.

-

Addition of Solvent: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or thermomixer. Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifugation can be used to separate the solid from the liquid phase.

-

Sample Collection: Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample using a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor.

2.4. Considerations

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature throughout the experiment is crucial.

-

Purity: The purity of both the solute and the solvent can significantly impact the solubility results.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test multiple time points to ensure equilibrium has been achieved.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

References

An In-depth Technical Guide to 6,7-Dimethoxy-4-coumarinylacetic acid as a Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a prominent class of fluorophores extensively utilized in biological imaging, sensing, and drug delivery systems.[1][2][3] Their broad appeal stems from their robust fluorescence, high photoluminescence quantum yields, and sensitivity to the local microenvironment.[2][3] This guide focuses on the technical aspects of 6,7-Dimethoxy-4-coumarinylacetic acid, a member of the coumarin family, detailing its mechanism of action as a fluorophore, its photophysical properties, and its applications in research and development.

This compound (DMCA) is a fluorescent molecule valued for its utility in various fluorescence-based applications.[4][5][6] The core of its functionality lies in the coumarin heterocyclic scaffold, which is substituted with two methoxy (B1213986) groups at the 6 and 7 positions and an acetic acid group at the 4 position. These substitutions are critical in defining the specific photophysical characteristics of the molecule.

Core Mechanism of Fluorescence

The fluorescence of this compound is governed by the electronic properties of its coumarin core, which is modulated by its substituents. The process begins with the absorption of a photon of a specific energy, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁). This is a rapid process, occurring on the femtosecond timescale.

Following excitation, the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the S₁ state. From this relaxed excited state, the molecule can return to the ground state through several pathways. The emissive pathway, fluorescence, involves the release of a photon. Due to the energy loss during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The methoxy groups (-OCH₃) at positions 6 and 7 are electron-donating groups, which increase the electron density of the aromatic ring system. This influences the intramolecular charge transfer (ICT) character of the excited state, a common feature in many coumarin dyes that contributes to their environmental sensitivity.[3] The acetic acid moiety (-CH₂COOH) at position 4 provides a functional handle for conjugation to other molecules and influences the compound's solubility.

Caption: A simplified Jablonski diagram illustrating the process of fluorescence.

Photophysical and Chemical Properties

The utility of a fluorophore is defined by its photophysical properties. For this compound, these properties have been characterized, although some data, such as the molar extinction coefficient and quantum yield, are not widely reported in the literature.

Data Presentation

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂O₆ | [5] |

| Molar Mass | 264.23 g/mol | [5] |

| Excitation Wavelength (λex) | 342 nm (in Methanol) | [4] |

| Emission Wavelength (λem) | 418 nm (in Methanol) | [4] |

| Solubility | DMSO, Methanol | [4] |

| Storage | Store at +4°C, protect from light. Stable for at least 2 years. | [4] |

Note: The photophysical properties of coumarin dyes are highly dependent on their environment, particularly the solvent.[1]

Experimental Protocols

Accurate characterization and application of this compound require standardized experimental protocols.

Protocol for Determining Spectral Properties

Objective: To determine the maximum excitation and emission wavelengths of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, DMSO)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the fluorophore in a suitable solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., methanol) to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a UV-Vis spectrophotometer to scan the absorbance of the working solution across a relevant UV-visible range (e.g., 250-450 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λmax.

-

Scan the emission monochromator over a wavelength range expected to contain the emission peak (e.g., 380-600 nm).

-

The wavelength corresponding to the highest fluorescence intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λem.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).

-

The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

-

Caption: Workflow for the characterization of fluorophore spectral properties.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in the provided search results, its structural similarity to other well-characterized coumarins suggests its utility in several areas:

-

Fluorescent Labeling: The acetic acid group provides a convenient point for covalent attachment to biomolecules such as proteins or nucleic acids, enabling their visualization and tracking in biological systems.

-

Enzyme Assays: A related compound, 6,7-dihydroxy-4-coumarinylacetic acid, is used as a "turn-on" fluorescent probe for enzyme activity.[7] In such assays, the fluorophore is conjugated to a recognition moiety that quenches its fluorescence. Enzymatic cleavage of this moiety releases the free coumarin, leading to a significant increase in fluorescence that is proportional to enzyme activity.[7] It is plausible that this compound could be similarly functionalized for use in customized enzyme assays.

-

Probes for Microenvironment Sensing: Coumarin derivatives are known for their sensitivity to the microenvironment.[2] Changes in solvent polarity, viscosity, or binding to a macromolecule can lead to shifts in the emission spectrum or changes in fluorescence intensity and lifetime. This property makes them valuable for studying hydration dynamics and conformational changes in biological systems.[2]

Synthetic Pathway Overview

The synthesis of coumarin-4-acetic acids is often achieved through a modified Pechmann condensation reaction. A common method involves the reaction of a substituted phenol (B47542) with citric acid in the presence of a strong acid catalyst, such as sulfuric acid.[8]

For this compound, the synthesis would likely start with 3,4-dimethoxyphenol. The general steps are outlined below.

Caption: A plausible synthetic pathway for this compound.

Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The photophysical data presented can be influenced by experimental conditions and should be verified.

References

- 1. benchchem.com [benchchem.com]

- 2. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]

- 4. This compound - CAS-Number 88404-26-6 - Order from Chemodex [chemodex.com]

- 5. scbt.com [scbt.com]

- 6. This compound [cogershop.com]

- 7. benchchem.com [benchchem.com]

- 8. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Potential Biological Activities of 6,7-Dimethoxy-4-coumarinylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse pharmacological properties. Within this broad family, derivatives of 6,7-dimethoxy-4-coumarinylacetic acid have emerged as a scaffold of significant interest in medicinal chemistry. The presence of methoxy (B1213986) groups at the 6 and 7 positions, coupled with an acetic acid moiety at the 4-position, provides a unique chemical architecture for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the potential biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are provided to support further research and drug development endeavors in this promising area.

Introduction

Coumarin (B35378) and its derivatives are a large and important class of naturally occurring and synthetic compounds that have long captured the attention of medicinal chemists. Their diverse biological activities are attributed to the benzopyrone core, which can be readily functionalized to modulate their pharmacological profiles. The 6,7-dimethoxy substitution pattern, often found in naturally occurring coumarins, has been associated with a range of bioactivities. The addition of an acetic acid side chain at the 4-position introduces a carboxylic acid group, which can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. This guide focuses specifically on the derivatives of this compound, summarizing the current understanding of their potential therapeutic applications.

Potential Biological Activities

Anticancer Activity

Derivatives of the coumarin scaffold have demonstrated significant potential as anticancer agents. While specific data for this compound derivatives is an active area of research, studies on structurally related coumarins provide valuable insights into their potential mechanisms of action and cytotoxic efficacy. The anticancer effects of coumarins are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5-Bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver) | MTT | 83.69 | |

| 7-Halocoumarin-4-acetic acid derivative (RY1) | MCF-7 (Breast) | MTT | Potent (exact value not specified) | |

| 7-Halocoumarin-4-acetic acid derivative (RY1) | HeLa (Cervical) | MTT | Potent (exact value not specified) | |

| Dihydroxycoumarin derivative (113) | MCF-7 (Breast) | Not Specified | 16.1 | |

| Dihydroxycoumarin derivative (113) | MDA-MB-453 (Breast) | Not Specified | 8.03 |

Note: The table presents data for structurally related coumarin derivatives to indicate the potential anticancer activity of the this compound scaffold.

The proposed mechanism for the anticancer activity of many coumarin derivatives involves the induction of apoptosis through the modulation of key signaling pathways.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Coumarin derivatives have been extensively studied for their anti-inflammatory properties. Research on 5,7-dimethoxy-4-phenylcoumarin has shown significant inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) production in lipopolysaccharide (LPS)-induced macrophages. This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The mechanism of action is believed to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

Antimicrobial Activity

Coumarin derivatives have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Studies on 5,7-dihydroxycoumarin (B1309657) derivatives have demonstrated their efficacy, particularly against Gram-positive bacteria. The antimicrobial action is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. While specific data on this compound derivatives is emerging, the structural similarities to other active coumarins suggest their potential in this area.

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

| Compound/Derivative | Microorganism | Activity (MIC, mg/mL) | Reference |

| 5,7-dihydroxy-4-phenyl coumarin | Gram-positive bacteria | 0.01–2.50 | |

| 5,7-dihydroxy-4-phenyl coumarin | Gram-negative bacteria | 0.16–10.00 | |

| 4-Hydroxycoumarin derivatives | Bacillus subtilis | Active | |

| 4-Hydroxycoumarin derivatives | Staphylococcus aureus | Active |

Enzyme Inhibitory Activity

The coumarin scaffold is a privileged structure for the design of enzyme inhibitors. Derivatives have been reported to inhibit a variety of enzymes, including carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This inhibitory activity is often dependent on the substitution pattern around the coumarin ring.

Table 3: Enzyme Inhibitory Activity of Selected Coumarin Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 4-Hydroxycoumarin derivative (2) | Carbonic Anhydrase-II | 263 | |

| 4-Hydroxycoumarin derivative (6) | Carbonic Anhydrase-II | 456 | |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (10) | Acetylcholinesterase (hAChE) | 1.52 | |

| 4,7-dimethyl-5-hydroxycoumarin derivative (3) | Monoamine Oxidase B (hMAO-B) | 1.88 | |

| 4-methyl-1-(2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetyl) thiosemicarbazide | Laccase | 10.45 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted coumarins is the Pechmann condensation. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

3,4-Dimethoxyphenol

-

Citric Acid

-

Concentrated Sulfuric Acid

-

Ice-cold water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A mixture of citric acid and concentrated sulfuric acid is stirred at room temperature for 30 minutes.

-

The mixture is then heated in a boiling water bath to facilitate the removal of carbon monoxide.

-

After cooling, 3,4-dimethoxyphenol is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for an extended period (e.g., 48 hours).

-

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Test compounds (this compound derivatives)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research on related coumarin structures strongly suggests their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents. The synthetic accessibility of the coumarin core allows for the generation of diverse libraries of compounds for structure-activity relationship studies. Further investigation into the specific biological activities and mechanisms of action of this compound derivatives is warranted and holds the potential to yield novel drug candidates for a range of diseases. This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting class of compounds.

CAS number 88404-26-6 properties and suppliers

An In-depth Technical Guide to 6,7-Dimethoxycoumarin-4-acetic acid (CAS Number: 88404-26-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxycoumarin-4-acetic acid, identified by CAS number 88404-26-6, is a fluorescent molecule belonging to the coumarin (B35378) family. Coumarins are a class of benzopyrone compounds, many of which exhibit significant biological and pharmacological properties. This guide provides a comprehensive overview of the properties, suppliers, and potential applications of 6,7-Dimethoxycoumarin-4-acetic acid, with a focus on its utility in research and drug development. Its inherent fluorescence makes it a valuable tool for various biochemical and cellular assays.

Core Properties

This section summarizes the key physical, chemical, and fluorescent properties of 6,7-Dimethoxycoumarin-4-acetic acid.

Physicochemical and Fluorescent Properties

| Property | Value | Source |

| CAS Number | 88404-26-6 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₆ | [1][2] |

| Molecular Weight | 264.23 g/mol | [1][2] |

| Appearance | Off-White to Light Tan Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| Purity | ≥98% (TLC) |

Suppliers

6,7-Dimethoxycoumarin-4-acetic acid is available from various chemical suppliers catering to the research and development sector. The following table lists some of the known suppliers.

| Supplier | Location |

| Santa Cruz Biotechnology | Dallas, TX, USA |

| Amerigo Scientific | |

| LGC Standards | |

| Advent Bio | |

| Coompo | |

| Chemodex | |

| abcr Gute Chemie | |

| Alfa Chemistry | Ronkonkoma, NY, USA |

| Shanghai Yuanye Bio-Technology Co., Ltd. | Shanghai, China |

Synthesis

While a specific detailed protocol for the synthesis of 6,7-Dimethoxycoumarin-4-acetic acid was not found in the immediate search results, a general and widely used method for synthesizing coumarin-4-acetic acid derivatives is the Pechmann condensation. This reaction typically involves the condensation of a phenol (B47542) with a β-keto acid or its ester in the presence of an acid catalyst.

For the synthesis of 6,7-Dimethoxycoumarin-4-acetic acid, the logical starting materials would be 3,4-dimethoxyphenol (B20763) and a suitable four-carbon dicarboxylic acid derivative or β-keto ester.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of 6,7-Dimethoxycoumarin-4-acetic acid.

Experimental Protocols

Due to its fluorescent nature, 6,7-Dimethoxycoumarin-4-acetic acid is primarily used as a fluorescent label or probe in various biological assays. The carboxylic acid group allows for its conjugation to primary amines on biomolecules such as proteins and peptides.

General Protocol for Peptide Conjugation

This protocol outlines a general procedure for conjugating a carboxylic acid-containing fluorescent dye like 6,7-Dimethoxycoumarin-4-acetic acid to a peptide.

Materials:

-

6,7-Dimethoxycoumarin-4-acetic acid

-

Peptide with a free primary amine (e.g., N-terminus or lysine (B10760008) side chain)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)

-

Purification system (e.g., HPLC)

Methodology:

-

Activation of the Carboxylic Acid:

-

Dissolve 6,7-Dimethoxycoumarin-4-acetic acid in anhydrous DMF.

-

Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. A white precipitate of dicyclohexylurea will form.

-

-

Conjugation to the Peptide:

-

Dissolve the peptide in the reaction buffer (e.g., PBS).

-

Add the activated NHS ester solution dropwise to the peptide solution while stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the precipitate by filtration.

-

Purify the fluorescently labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Peptide Conjugation

Caption: Workflow for conjugating the coumarin dye to a peptide.

Biological Activity and Signaling Pathways

A study on 6,7-dimethoxy-4-methylcoumarin, a closely related compound, demonstrated its ability to suppress the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The mechanism of action was found to involve the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, it inhibited the phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38, and attenuated NF-κB activation by inhibiting IκB-α phosphorylation.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of a related compound, a potential signaling pathway inhibited by dimethoxycoumarins is depicted below.

Caption: Potential inhibition of inflammatory pathways by dimethoxycoumarins.

Conclusion

6,7-Dimethoxycoumarin-4-acetic acid is a versatile fluorescent molecule with significant potential in life sciences research and drug development. Its utility as a fluorescent label for biomolecules, combined with the potential anti-inflammatory properties suggested by related compounds, makes it a valuable tool for researchers. The provided information on its properties, suppliers, and general experimental protocols serves as a foundational guide for its application in the laboratory. Further research is warranted to fully elucidate its specific biological activities and to develop optimized protocols for its various applications.

References

Methodological & Application

Application Notes and Protocols for 6,7-Dimethoxy-4-coumarinylacetic Acid in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent molecule belonging to the coumarin (B35378) family of dyes.[1][2][3][4] Coumarins are widely utilized as fluorescent probes in biological research due to their sensitivity to the local environment, relatively small size, and bright fluorescence emission. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, including its physicochemical properties, protocols for cell labeling, and its potential application in enzyme activity assays.

Data Presentation

Table 1: Photophysical and Chemical Properties of this compound and Related Coumarins

| Property | Value (this compound) | Comparative Value (Other Coumarins) | Reference |

| Molecular Formula | C₁₃H₁₂O₆ | - | [4] |

| Molecular Weight | 264.23 g/mol | - | [4] |

| Excitation Maximum (λex) | ~342 nm (in Methanol) | 6,7-Dihydroxy-4-coumarinylacetic acid: ~386 nm | [1] |

| Emission Maximum (λem) | ~418 nm (in Methanol) | 6,7-Dihydroxy-4-coumarinylacetic acid: ~465 nm | [1] |

| Quantum Yield (Φ) | Not Reported | Coumarin 1 (in Ethanol): 0.73 | |

| Molar Extinction Coefficient (ε) | Not Reported | 7-Aminocoumarin: 18,400 M⁻¹cm⁻¹ | |

| Photostability | Moderate (General for coumarins) | Alexa Fluor 350: High | |

| Solubility | DMSO, Methanol | - | |

| Storage | Store at +4°C, protect from light and moisture. Stable for at least 2 years. | - | [2] |

Experimental Protocols

Protocol 1: Live Cell Staining with this compound

This protocol describes a general procedure for staining live cells. Optimal conditions, including probe concentration and incubation time, should be empirically determined for each cell type.

Materials:

-

This compound

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

-

Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C

-

Cells cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy

-

Fluorescence microscope with appropriate filter sets for DAPI or blue fluorescence (Excitation: ~340-360 nm, Emission: ~410-460 nm)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1-10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined by titration to achieve sufficient signal without excessive background or cytotoxicity.

-

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times should be optimized for each cell line.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.

-

-

Imaging:

-

Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the dye's spectral properties.

-

Protocol 2: Fixed Cell Staining with this compound

This protocol provides a general method for staining fixed cells.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Mounting medium (preferably with an anti-fade reagent)

-

Microscope slides and coverslips

Procedure:

-

Cell Fixation:

-

Grow cells on coverslips to the desired confluency.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

-

Staining:

-

Dilute the this compound stock solution to a working concentration of 1-10 µM in PBS.

-

Remove the blocking buffer and add the staining solution to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope with the appropriate filter set.

-

Protocol 3: General Protease Activity Assay

This compound can potentially be used as a fluorogenic substrate for detecting protease activity. This requires the synthesis of a substrate where a peptide sequence specifically recognized by the protease of interest is conjugated to the coumarin, quenching its fluorescence. Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence.

Principle:

A peptide substrate containing a specific cleavage site for the target protease is synthesized and linked to the amino group of a 7-amino-coumarin derivative. In this case, a derivative of this compound would need to be synthesized to contain a reactive group for peptide conjugation. The fluorescence of the coumarin is quenched when it is part of the peptide. Proteolytic cleavage of the peptide releases the fluorescent coumarin derivative, leading to an increase in fluorescence intensity that is proportional to the protease activity.[1]

Materials:

-

Custom-synthesized peptide-coumarin substrate (peptide sequence specific to the protease of interest, conjugated to an amino derivative of 6,7-dimethoxy-coumarin)

-

Purified protease or cell lysate containing the protease of interest

-

Assay buffer (optimal for the specific protease activity)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide-coumarin substrate in DMSO.

-

Prepare a serial dilution of the purified protease or cell lysate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add a specific volume of the protease dilution or cell lysate to each well.

-

Include control wells:

-

No-enzyme control: Assay buffer only.

-

Inhibitor control (optional): Protease pre-incubated with a known inhibitor.

-

-

Bring the total volume in each well to a desired amount with assay buffer.

-

-

Enzymatic Reaction:

-

Warm the plate to the optimal temperature for the protease (e.g., 37°C).

-

Initiate the reaction by adding the peptide-coumarin substrate to each well to a final concentration that should be optimized (typically in the low micromolar range).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (λex ≈ 342 nm, λem ≈ 418 nm; these wavelengths may shift upon conjugation and release, and should be optimized) at regular intervals for a kinetic assay, or at a single endpoint after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

For kinetic assays, determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Protease activity can be expressed as relative fluorescence units (RFU) per minute.

-

Mandatory Visualization

References

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis of a New Peptide–Coumarin Conjugate: A Potential Agent against Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Labeling and Conjugation with 6,7-Dimethoxy-4-coumarinylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-4-coumarinylacetic acid is a fluorescent dye belonging to the coumarin (B35378) family, which is widely utilized in biological research for labeling and tracking proteins.[1] Coumarin derivatives are valued for their relatively small size, high fluorescence quantum yields, and sensitivity to the local environment.[1] The carboxylic acid moiety on this compound provides a convenient handle for covalent conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds. This document provides detailed protocols for the labeling of proteins with this compound and its activated N-hydroxysuccinimide (NHS) ester.

Data Presentation

Photophysical and Chemical Properties

The spectral properties of coumarin dyes are influenced by their substitution pattern and the solvent environment. The following table summarizes the key properties of this compound.

| Property | Value | Reference/Note |

| Chemical Formula | C₁₃H₁₂O₆ | |

| Molecular Weight | 264.23 g/mol | [2] |

| Excitation Maximum (λex) | 342 nm | In methanol |

| Emission Maximum (λem) | 418 nm | In methanol |

| Molar Extinction Coefficient (ε) | ~11,820 M⁻¹cm⁻¹ | Estimated based on 7-Methoxycoumarin-4-acetic acid at 323.8 nm.[3] The exact value for the dimethoxy derivative should be determined empirically. |

| Quantum Yield (Φ) | ~0.18 | Estimated based on 7-Methoxycoumarin-4-acetic acid in methanol.[3] The exact value should be determined empirically. |

| Solubility | DMSO, Methanol | |

| Storage | Store at +4°C, protect from light and moisture. Stable for at least 2 years.[4] |

Comparison with a Structurally Similar Coumarin Dye

For comparative purposes, the spectral properties of the related compound 6,7-Dihydroxy-4-coumarinylacetic acid are provided below. Note the shift in excitation and emission wavelengths due to the difference in the substituent groups (dihydroxy vs. dimethoxy).

| Dye Name | Solvent/Buffer | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 6,7-Dihydroxy-4-coumarinylacetic acid | 0.1 M Tris pH 8.0 | 386 | 465 | Not Reported | Not Reported |

Diagrams

Chemical Pathway for Protein Labeling

The covalent labeling of proteins with this compound is typically achieved through a two-step process involving the activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the reaction with primary amines on the protein.

Experimental Workflow for Protein Labeling

The overall process for labeling, purification, and characterization of the protein-dye conjugate is outlined below. It is critical to start with a purified protein in an amine-free buffer to ensure efficient and specific labeling.[1]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the labeling of a protein using a two-step N-hydroxysuccinimide (NHS) ester activation method.[1]

Materials:

-

This compound

-

Target Protein (>90% pure, 2-10 mg/mL)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Purification column (e.g., size-exclusion chromatography column)

-

Microcentrifuge tubes

-

Vortexer

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Protein Solution: Prepare the target protein at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an appropriate buffer using dialysis or a desalting column.

-

Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Activation Reagents: Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO. These solutions should be prepared fresh immediately before use as the reagents are moisture-sensitive.[1]

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the following:

-

10 µL of 10 mM this compound stock solution

-

10 µL of 100 mM NHS stock solution

-

10 µL of 100 mM EDC stock solution

-

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.[1] This solution now contains the activated Coumarin-NHS ester.

-

-

Protein Conjugation:

-

Determine the volume of the activated dye solution to add to the protein solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[1]

-

While gently stirring the protein solution, add the freshly prepared activated coumarin solution dropwise.

-

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring and protected from light.[1]

-

-

Purification of the Labeled Protein:

-

It is crucial to remove unreacted dye and reaction byproducts, as they can interfere with downstream applications and calculations of the degree of labeling.

-

Purify the protein-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The first colored band to elute will be the labeled protein. Collect the fractions containing the purified conjugate.

-

-

Characterization of the Labeled Protein:

-

Determine Protein Concentration: The concentration of the labeled protein can be determined by measuring the absorbance at 280 nm. A correction factor for the absorbance of the dye at 280 nm should be applied for accurate quantification.

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where A₂₈₀ is the absorbance of the conjugate at 280 nm, A_max is the absorbance of the dye at its maximum absorbance wavelength, CF is the correction factor, and ε_protein is the molar extinction coefficient of the protein.

-

-

Determine Dye Concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

Where A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength and ε_dye is the molar extinction coefficient of the dye.

-

-

Calculate the Degree of Labeling (DOL): The DOL represents the molar ratio of dye to protein.

-

DOL = [Dye Concentration (M)] / [Protein Concentration (M)]

-

-

Protocol 2: Labeling a Protein with Pre-activated this compound N-succinimidyl ester

This protocol is for labeling proteins using a commercially available or pre-synthesized succinimidyl ester of this compound.

Materials:

-

This compound N-succinimidyl ester (SE)

-

Target Protein (>90% pure, 2-10 mg/mL)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography column)

-

Microcentrifuge tubes

-

Vortexer

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Protein Solution: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 2-10 mg/mL. Buffers containing primary amines should be avoided.

-

Dye Stock Solution: Prepare a 10 mM stock solution of this compound SE in anhydrous DMSO immediately before use.

-

-

Protein Conjugation:

-

Calculate the volume of the dye stock solution required to achieve the desired molar excess of dye to protein (a 10- to 20-fold molar excess is a good starting point).

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 100 mM to react with any unreacted dye.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification and Characterization:

-

Follow steps 4 and 5 from Protocol 1 to purify and characterize the labeled protein.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Inefficient dye activation (hydrolysis of EDC/NHS). | Use fresh, anhydrous DMSO. Prepare activation reagents immediately before use.[1] |

| Non-optimal pH for conjugation. | Ensure the reaction buffer pH is between 7.2 and 8.5.[1] | |

| Presence of amine-containing buffers (e.g., Tris). | Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[1] | |

| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final concentration of DMSO in the reaction mixture below 10% (v/v). |

| Protein instability under reaction conditions. | Optimize reaction time, temperature, and pH. Consider using a more stable buffer. | |

| High Background Fluorescence | Excess unreacted dye. | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis. |

| Non-specific binding of the dye. | Add a blocking agent (e.g., BSA) in downstream applications if appropriate. Increase the stringency of washing steps. |

Conclusion

This compound is a versatile fluorescent probe for the covalent labeling of proteins. The protocols provided here offer a comprehensive guide for its application in creating fluorescently labeled protein conjugates for various research and drug development purposes. Optimization of the labeling conditions, particularly the dye-to-protein molar ratio, is recommended for each specific protein to achieve the desired degree of labeling and maintain protein function.

References

Application Notes & Protocols: Covalent Labeling of Proteins with 6,7-Dimethoxy-4-coumarinylacetic acid NHS ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a fundamental technique for studying protein function, localization, and interactions. Coumarin (B35378) dyes are a class of fluorophores that emit in the blue region of the spectrum and are valued for their small size, high quantum yields, and sensitivity to their local environment. 6,7-Dimethoxy-4-coumarinylacetic acid N-hydroxysuccinimidyl (NHS) ester is an amine-reactive derivative of a coumarin dye designed for the covalent labeling of proteins and other biomolecules.[1][2]

The NHS ester moiety reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, to form stable amide bonds.[3] This covalent conjugation allows for the permanent attachment of the fluorescent coumarin label to the protein of interest, enabling a wide range of downstream applications in fluorescence microscopy, flow cytometry, and various bioassays. This document provides detailed protocols for the covalent labeling of proteins with this compound NHS ester, including purification of the conjugate and calculation of the degree of labeling.

Principle of the Reaction